molecular formula C9H13N3O2 B14000148 2-(2-Hydroxyethylamino)benzohydrazide CAS No. 27132-54-3

2-(2-Hydroxyethylamino)benzohydrazide

Cat. No.: B14000148
CAS No.: 27132-54-3
M. Wt: 195.22 g/mol
InChI Key: KBPNLPNBYGNJJN-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)benzohydrazide is an organic compound with the molecular formula C9H13N3O2 It is a derivative of benzohydrazide, featuring a hydroxyethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)benzohydrazide typically involves the reaction of benzohydrazide with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. Continuous flow reactors and automated systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzohydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Hydroxyethylamino)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzohydrazide
  • 4-Fluoro-2-[(2-hydroxyethylamino)ethylimino]methylphenol
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-(2-Hydroxyethylamino)benzohydrazide is unique due to its specific hydroxyethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of bioactive molecules and advanced materials .

Properties

CAS No.

27132-54-3

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(2-hydroxyethylamino)benzohydrazide

InChI

InChI=1S/C9H13N3O2/c10-12-9(14)7-3-1-2-4-8(7)11-5-6-13/h1-4,11,13H,5-6,10H2,(H,12,14)

InChI Key

KBPNLPNBYGNJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)NCCO

Origin of Product

United States

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